6-Bromo-4-chloro-2-(chloromethyl)quinazoline

Site-selective cross-coupling Palladium catalysis α-Nitrogen effect

6-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS 1216816-26-0) is a tri-halogenated quinazoline derivative with the molecular formula C₉H₅BrCl₂N₂ and a molecular weight of 291.96 g/mol. It belongs to the quinazoline family, a privileged scaffold in medicinal chemistry extensively employed in kinase inhibitor design.

Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96
CAS No. 1216816-26-0
Cat. No. B2613885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-(chloromethyl)quinazoline
CAS1216816-26-0
Molecular FormulaC9H5BrCl2N2
Molecular Weight291.96
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl
InChIInChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2
InChIKeyYOIDABABTRGNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS 1216816-26-0): A Tri-Halogenated Quinazoline Building Block for Orthogonal Functionalization


6-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS 1216816-26-0) is a tri-halogenated quinazoline derivative with the molecular formula C₉H₅BrCl₂N₂ and a molecular weight of 291.96 g/mol [1]. It belongs to the quinazoline family, a privileged scaffold in medicinal chemistry extensively employed in kinase inhibitor design [2]. The compound features three chemically distinct reactive handles: a chlorine atom at the C4 position, a bromine atom at the C6 position, and a chloromethyl group at the C2 position. This substitution pattern enables sequential, site-selective functionalization that is not achievable with mono- or di-halogenated analogs [3]. The compound is commercially available from multiple suppliers at purities of 95–97%, with catalog listings indicating its established role as a synthetic intermediate in pharmaceutical research [4].

Why 6-Bromo-4-chloro-2-(chloromethyl)quinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Multi-Step Synthesis


Halogenated quinazoline building blocks are not functionally interchangeable. The reactivity of each halogen position on the quinazoline scaffold is governed by both intrinsic C–X bond strength and the electronic influence of the heterocyclic ring, particularly the α-nitrogen effect at N1 and N3 [1]. In chloro-bromo quinazolines, the C(4)–Cl bond (bond dissociation energy = 84.8 kcal/mol at B3LYP) is paradoxically more reactive in palladium-catalyzed cross-coupling than the intrinsically weaker Csp²–Br bond (83 kcal/mol), due to enhanced electrophilicity at C4 imparted by the adjacent ring nitrogens [2]. This inverts the typical oxidative addition selectivity order (C–I > C–Br > C–Cl) observed in simple aryl halides. Consequently, a building block lacking the C4-chloro substituent loses the first site of cross-coupling reactivity; a building block lacking the C6-bromo substituent loses the second orthogonal handle; and a building block bearing a methyl instead of a chloromethyl at C2 forfeits the nucleophilic substitution gateway entirely. Only the tri-halogenated 6-bromo-4-chloro-2-(chloromethyl)quinazoline combines all three differentiated reactive sites in a single, commercially accessible intermediate.

Quantitative Differentiation Evidence: 6-Bromo-4-chloro-2-(chloromethyl)quinazoline vs. Closest Analogs


Site-Selective Cross-Coupling Reactivity: C(4)–Cl Outcompetes C(6)–Br Despite Higher Bond Dissociation Energy

In palladium-catalyzed cross-coupling reactions of chloro-bromo quinazolines, the C(4)–Cl bond reacts preferentially over the C(6)–Br bond, despite having a higher computed bond dissociation energy. This selectivity is attributed to the α-nitrogen effect, where the adjacent N1 and N3 ring nitrogens increase the electrophilicity of the C4 position [1]. The experimentally validated selectivity trend for multi-halogenated quinazolines is Csp²–I > C(4)–Cl > Csp²–Br [2]. This means that in 6-bromo-4-chloro-2-(chloromethyl)quinazoline, the first cross-coupling event occurs at C4–Cl, preserving the C6–Br for a subsequent orthogonal coupling. In contrast, 4-chloro-2-(chloromethyl)quinazoline (CAS 34637-41-7) lacks a second halogen handle entirely, and 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5) replaces the reactive C2–CH₂Cl with an inert methyl group, eliminating nucleophilic substitution capability [3].

Site-selective cross-coupling Palladium catalysis α-Nitrogen effect Quinazoline functionalization

C2 Chloromethyl as a Nucleophilic Substitution Handle: Functional Divergence from the 2-Methyl Analog

The chloromethyl group at C2 of the target compound provides a reactive alkyl halide site for nucleophilic substitution (SN2) with amines, thiols, alkoxides, and other nucleophiles, enabling introduction of diverse C2-linked side chains [1]. This functionality is entirely absent in 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5), where the C2 methyl group (rotatable bond count = 0) is chemically inert under standard nucleophilic substitution conditions [2]. The 2-chloromethyl motif has been explicitly exploited in the synthesis of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which demonstrated potent anticancer activity with IC₅₀ values below 10 μM against A549 lung cancer cells, surpassing cisplatin (IC₅₀ = 12 μM) [3]. While these biological data are from downstream derivatives rather than the building block itself, they establish the pharmacophoric relevance of the C2-chloromethyl-derived linkage.

Nucleophilic substitution Chloromethyl reactivity Quinazoline derivatization Building block versatility

Physicochemical Property Differentiation: LogP and Molecular Weight Impact on Downstream Drug-Likeness

The target compound exhibits a computed XLogP3 of 3.6 and molecular weight of 291.96 Da, compared to LogP 3.2 and MW 213.06 Da for the non-brominated 4-chloro-2-(chloromethyl)quinazoline, and LogP 3.2 and MW 243.49 Da for 6-bromo-4-chloroquinazoline (which lacks the C2 chloromethyl) [1]. The higher LogP of the target (3.6 vs. 3.2) reflects the lipophilic contribution of the C6 bromine atom, which falls within the optimal LogP range (~3.5) associated with drug-like molecules targeting the ATP-binding pocket of kinases [2]. All four comparators share an identical topological polar surface area (TPSA) of 25.8 Ų, indicating that the TPSA does not differentiate within this analog series [3]. The 7-bromo positional isomer (CAS 573681-19-3) is computed to have identical LogP (3.6) and MW (291.96) to the target, meaning physicochemical descriptors alone cannot distinguish the 6-bromo from the 7-bromo isomer; differentiation rests on the electronic environment of the bromine position relative to the quinazoline ring nitrogens.

LogP Molecular weight Drug-likeness Lead optimization

Commercial Availability and Purity Profile: Multi-Supplier Access at 95–97% Purity

The target compound is listed by at least five suppliers on the ChemSpace aggregator platform, including Enamine (US), with catalog availability in quantities from 100 mg to 500 mg at 95% purity [1]. AKSci offers the compound at 95% minimum purity , while Leyan (China) lists it at 97% purity . Capot Chemical lists the compound at 98% minimum purity (HPLC) with moisture content ≤0.5% and production capability up to kilogram scale [2]. In comparison, the 7-bromo positional isomer (CAS 573681-19-3) is listed by fewer suppliers and is noted as discontinued in some catalog entries . The non-brominated 4-chloro-2-(chloromethyl)quinazoline is more widely available but, as established, lacks the C6 cross-coupling handle. This availability profile indicates that the 6-bromo isomer is the more reliably sourced tri-halogenated quinazoline building block for sustained research programs.

Commercial availability Purity specification Supplier comparison Procurement

Positional Isomer Differentiation: 6-Bromo vs. 7-Bromo Substitution Impacts Electronic Environment for Kinase Inhibitor Scaffolds

The 6-bromo and 7-bromo positional isomers of 4-chloro-2-(chloromethyl)quinazoline share identical molecular formula, molecular weight, computed LogP, and TPSA, yet differ in the electronic environment of the bromine substituent relative to the quinazoline core. In 4-anilinoquinazoline kinase inhibitors, the 6- and 7-positions of the quinazoline ring are key sites for structural modification that modulates kinase selectivity and potency [1]. The 6-position is directly conjugated with the N1 nitrogen, while the 7-position is conjugated with the N3 nitrogen, leading to different electronic effects on the pyrimidine ring reactivity. Research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, synthesized from 4-chloro-6-bromo precursors, demonstrated that the 6-position serves as a critical attachment point for generating EGFR-targeted anticancer agents [2]. The use of 6-bromo-4-chloro-2-(chloromethyl)quinazoline as starting material positions the bromine at the 6-position for the first diversification step after C4 functionalization, matching the substitution pattern of clinically relevant 4-anilinoquinazoline kinase inhibitor pharmacophores.

Positional isomer 6-Bromo vs 7-Bromo EGFR kinase Structure-activity relationship

Optimal Application Scenarios for 6-Bromo-4-chloro-2-(chloromethyl)quinazoline in Medicinal Chemistry and Chemical Biology


Sequential Three-Step Diversification for Kinase Inhibitor Library Synthesis

This compound is ideally suited for generating diverse 2,4,6-trisubstituted quinazoline libraries via a programmed synthetic sequence: (Step 1) Pd-catalyzed cross-coupling (Suzuki or Sonogashira) at the most electrophilic C4–Cl position; (Step 2) a second orthogonal cross-coupling at the C6–Br position; (Step 3) nucleophilic substitution at the C2–CH₂Cl with amines or thiols. This sequence exploits the experimentally validated reactivity order C(4)–Cl > C(6)–Br > C(2)–CH₂Cl for cross-coupling, with the C2 chloromethyl reserved for final-stage diversification [1]. The resulting trisubstituted quinazolines map directly onto the 4-anilinoquinazoline kinase inhibitor pharmacophore, where C4, C6, and C2 substituents independently modulate potency, selectivity, and pharmacokinetic properties.

EGFR and VEGFR Kinase Inhibitor Scaffold Construction

The 4-anilinoquinazoline scaffold, accessed via initial SNAr or cross-coupling at the C4-chloro position of this building block, is a validated pharmacophore for EGFR and VEGFR tyrosine kinase inhibition [2]. The 6-bromo substituent can subsequently be elaborated via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the kinase solvent-exposed region or selectivity pocket. The C2-chloromethyl group provides an additional vector for modulating physicochemical properties or introducing solubilizing groups without perturbing the kinase-binding 4-anilino motif.

Fluorescent Probe Development via Polycarbo-Substitution

Polycarbo-substituted quinazolines bearing extended π-conjugation at the 2-, 4-, and 6-positions exhibit tunable fluorescence properties with demonstrated utility as environmentally responsive fluorophores [3]. The target compound, with its three distinct halogen handles, enables sequential installation of aryl, alkynyl, and amino substituents to generate donor-π-acceptor architectures. The electronic absorption and emission properties of such compounds have been characterized in solvents of varying polarity using UV-Vis and emission spectroscopy complemented by DFT calculations, establishing the structure–photophysics relationship for this compound class.

C2-Linked Conjugate and Prodrug Synthesis via Chloromethyl Reactivity

The C2 chloromethyl group enables conjugation strategies that are inaccessible with 2-methyl or 2-H quinazoline analogs. Nucleophilic displacement with thiol-containing linkers, amino acids, or polyethylene glycol chains allows attachment of targeting moieties, biotin tags, or solubility-enhancing groups at the C2 position [4]. This application is particularly relevant for chemical biology probe development, where the quinazoline core serves as a kinase recognition element and the C2 linkage provides a modular attachment point for functional payloads.

Quote Request

Request a Quote for 6-Bromo-4-chloro-2-(chloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.